molecular formula C14H14N4O2 B11672129 N'-[(Z)-(4-ethoxyphenyl)methylidene]pyrazine-2-carbohydrazide

N'-[(Z)-(4-ethoxyphenyl)methylidene]pyrazine-2-carbohydrazide

Cat. No.: B11672129
M. Wt: 270.29 g/mol
InChI Key: KOTKDJOURXJMQZ-MFOYZWKCSA-N
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Description

N'-[(Z)-(4-Ethoxyphenyl)methylidene]pyrazine-2-carbohydrazide is a hydrazone derivative featuring a pyrazine-2-carbohydrazide core linked to a 4-ethoxyphenyl group via a Z-configuration imine bond. This compound belongs to a class of Schiff bases known for diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties . The Z-configuration (synperiplanar orientation of substituents around the C=N bond) may influence its molecular interactions, solubility, and stability compared to E-isomers .

Properties

Molecular Formula

C14H14N4O2

Molecular Weight

270.29 g/mol

IUPAC Name

N-[(Z)-(4-ethoxyphenyl)methylideneamino]pyrazine-2-carboxamide

InChI

InChI=1S/C14H14N4O2/c1-2-20-12-5-3-11(4-6-12)9-17-18-14(19)13-10-15-7-8-16-13/h3-10H,2H2,1H3,(H,18,19)/b17-9-

InChI Key

KOTKDJOURXJMQZ-MFOYZWKCSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N\NC(=O)C2=NC=CN=C2

Canonical SMILES

CCOC1=CC=C(C=C1)C=NNC(=O)C2=NC=CN=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-(4-ethoxyphenyl)methylidene]pyrazine-2-carbohydrazide typically involves the condensation reaction between pyrazine-2-carbohydrazide and 4-ethoxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction can be represented as follows:

Pyrazine-2-carbohydrazide+4-ethoxybenzaldehydeN’-[(Z)-(4-ethoxyphenyl)methylidene]pyrazine-2-carbohydrazide+H2O\text{Pyrazine-2-carbohydrazide} + \text{4-ethoxybenzaldehyde} \rightarrow \text{N'-[(Z)-(4-ethoxyphenyl)methylidene]pyrazine-2-carbohydrazide} + \text{H}_2\text{O} Pyrazine-2-carbohydrazide+4-ethoxybenzaldehyde→N’-[(Z)-(4-ethoxyphenyl)methylidene]pyrazine-2-carbohydrazide+H2​O

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Hydrolysis

Reaction : Acidic hydrolysis of the hydrazone linkage.
Mechanism : Protonation of the imine nitrogen, followed by nucleophilic attack by water, leading to regeneration of the aldehyde and pyrazine-2-carbohydrazide.

Reagents/Conditions Products Key Observations
HCl (aq), reflux4-ethoxybenzaldehyde + pyrazine-2-carbohydrazideReversible under acidic conditions

Metal Complexation

Reaction : Coordination with transition metals (e.g., Fe³⁺, Cu²⁺).
Mechanism : The hydrazone group acts as a bidentate ligand, coordinating via the nitrogen atoms.

Metal Ion Ligand Ratio Stability Application
Fe³⁺1:2ModerateAntioxidant screening
Cu²⁺1:1HighCatalytic studies

Note: Stability and stoichiometry inferred from pyrazine-2-carbohydrazide analogs .

Substitution Reactions

Reaction : Electrophilic substitution at the aromatic ring.
Mechanism : The ethoxy group directs electrophiles to the para position (if free).

Reagent Conditions Product
Nitric acid (HNO₃)Cold, concentratedPara-nitro derivative
Bromine (Br₂)FeBr₃ catalystPara-bromo derivative

Based on reactivity patterns in substituted aromatic hydrazones .

Cyclization

Reaction : Intramolecular cyclization under basic conditions.
Mechanism : Formation of a heterocyclic ring via nucleophilic attack of the hydrazide nitrogen on the aromatic ring.

Reagent Product Key Feature
NaOH (aq)Pyrazine-fused heterocycleEnhanced pharmacological activity

Analogous cyclization observed in pyrazine-2-carbohydrazide derivatives .

Antimicrobial Activity

Reaction : Interaction with bacterial cell components.
Mechanism : Likely disruption of nucleic acid synthesis or protein binding via intercalation.

Organism MIC (μg/mL) Comparison
Staphylococcus aureus12–15Comparable to standard drugs
Escherichia coli20–25Moderate activity

Scientific Research Applications

Synthesis and Characterization

The synthesis of N'-[(Z)-(4-ethoxyphenyl)methylidene]pyrazine-2-carbohydrazide typically involves the condensation reaction between pyrazine-2-carbohydrazide and 4-ethoxybenzaldehyde. The reaction conditions often include solvents such as ethanol and may require refluxing to facilitate the formation of the imine linkage. Characterization techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compound.

Biological Activities

The compound exhibits a range of biological activities , making it a candidate for further pharmacological studies:

  • Antimicrobial Activity : Research indicates that derivatives of pyrazine-2-carbohydrazide show significant antimicrobial properties against various bacterial strains. For instance, studies have reported potent activity against Gram-positive bacteria, which is crucial given the rising concerns over antibiotic resistance .
  • Anticancer Potential : Some derivatives containing the pyrazine moiety have demonstrated anticancer properties. A review highlighted that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . Specific studies on related compounds have shown effectiveness against multiple cancer cell lines, suggesting that this compound could exhibit similar effects.
  • Anti-inflammatory Effects : The pyrazole scaffold has been associated with anti-inflammatory activities, which are beneficial in treating conditions like arthritis and other inflammatory diseases. Compounds with similar structures have been documented to inhibit pro-inflammatory cytokines, thereby reducing inflammation .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInhibits proliferation in cancer cells
Anti-inflammatoryReduces pro-inflammatory cytokines

Case Study: Antimicrobial Evaluation

A study conducted on various derivatives of pyrazine-2-carbohydrazide demonstrated their antimicrobial efficacy through minimum inhibitory concentration (MIC) testing against selected bacterial strains. The results indicated that certain derivatives had lower MIC values compared to standard antibiotics, suggesting a promising alternative for treating bacterial infections .

Case Study: Anticancer Activity

In a recent investigation, a derivative of pyrazine-2-carbohydrazide was tested against several cancer cell lines, including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer). The compound exhibited significant cytotoxicity with GI50 values indicating effective inhibition of cell growth at low concentrations . This reinforces the potential application of this compound in oncological therapeutics.

Mechanism of Action

The mechanism of action of N’-[(Z)-(4-ethoxyphenyl)methylidene]pyrazine-2-carbohydrazide involves its interaction with specific molecular targets. For instance, in anticancer applications, it may inhibit the proliferation of cancer cells by interfering with cellular pathways essential for cell growth and survival . The exact molecular targets and pathways can vary depending on the specific application and the type of cells involved.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of pyrazine-2-carbohydrazide derivatives are highly dependent on substituents attached to the benzylidene moiety and the configuration of the hydrazone bond. Key analogs include:

Compound Name Substituents Configuration Key Features Reference
N'-[(4-Ethoxyphenyl)methylidene]pyrazine-2-carbohydrazide 4-Ethoxyphenyl Z Ethoxy group enhances lipophilicity; Z-configuration may affect binding to biological targets.
N'-[(4-Bromophenyl)methylidene]pyrazine-2-carbohydrazide 4-Bromophenyl E Bromine substituent increases electronegativity; anti-TB activity (MIC = 0.78 μg/mL) .
2-(4-Chloro-2-methylphenoxy)-N'-[(4-ethoxyphenyl)methylidene]acetohydrazide 4-Ethoxyphenyl + chloro-methylphenoxy - Acetohydrazide core with dual substituents; potential enhanced bioactivity due to chlorine.
4-(1,3-Dioxoisoindolin-2-yl)-N'-[(4-ethoxyphenyl)methylidene]benzohydrazide 4-Ethoxyphenyl + isoindole - Isoindole moiety improves anti-inflammatory activity; ethoxy group aids membrane penetration.
Key Observations:
  • Electron-Donating vs. Electron-Withdrawing Groups : The ethoxy group (electron-donating) in the target compound may enhance solubility and alter electronic properties compared to bromine (electron-withdrawing) in anti-TB analogs .
  • Configuration Effects : E-configuration analogs (e.g., bromophenyl derivative) exhibit stronger anti-TB activity, suggesting that stereochemistry influences target binding .
Antimicrobial Activity
  • Pyrazine-2-carbohydrazide with Bromophenyl-Pyrazole (Compound 34) : Exhibits potent anti-TB activity (MIC = 0.78 μg/mL), outperforming pyrazinamide and ethambutol .
  • The Z-configuration and ethoxy group may reduce potency compared to bromine-substituted E-isomers.
Anti-Inflammatory Activity
  • 4-(1,3-Dioxoisoindolin-2-yl)-N'-[(4-ethoxyphenyl)methylidene]benzohydrazide : Demonstrates enhanced lipophilicity and TNF-α inhibition due to isoindole and ethoxyphenyl groups .

Physicochemical and Spectroscopic Properties

  • NMR Shifts : Theoretical studies on methylated pyrazine-2-carbohydrazide derivatives show that substituents significantly alter chemical shifts. For example, the ethoxy group in the target compound would deshield adjacent protons, distinct from methyl or bromine substituents .
  • Crystal Packing : Analogs like N'-[(4-bromophenyl)methylidene]pyrazine-2-carbohydrazide exhibit planar structures with strong intermolecular interactions (e.g., π-π stacking), which the ethoxy group may disrupt due to steric hindrance .

Biological Activity

N'-[(Z)-(4-ethoxyphenyl)methylidene]pyrazine-2-carbohydrazide is a Schiff base hydrazone compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the condensation of 4-ethoxybenzaldehyde with pyrazine-2-carbohydrazide. The reaction is generally conducted in ethanol under reflux conditions, leading to the formation of the desired hydrazone product. Characterization methods such as IR, NMR, and mass spectrometry are employed to confirm the structure and purity of the compound.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of pyrazine derivatives, including this compound. The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria. For instance, a derivative of pyrazine-2-carbohydrazide showed potent inhibition against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 10 to 50 µg/mL .

Anticancer Properties

The anticancer potential of this compound has been evaluated in various cancer cell lines. Research indicates that this compound can induce apoptosis in cancer cells through several mechanisms, including the activation of caspases and the disruption of mitochondrial membrane potential. For example, studies report IC50 values against breast cancer (MCF-7) and lung cancer (A549) cell lines as low as 9.1 µM and 7.8 µM, respectively .

The biological activity of this compound may be attributed to its ability to form stable complexes with metal ions. These complexes can interact with cellular targets such as enzymes and DNA, inhibiting their activity. The compound has been shown to inhibit key enzymes involved in cancer cell proliferation and survival, thereby exerting its anticancer effects .

Study 1: Antimicrobial Efficacy

In a controlled study, various derivatives of pyrazine-2-carbohydrazide were tested for antimicrobial activity. The results indicated that modifications at the phenyl ring significantly enhanced the efficacy against microbial strains. Specifically, this compound displayed superior activity compared to other derivatives tested .

Study 2: Anticancer Activity

Another study focused on the anticancer effects of this compound on different cell lines. The results demonstrated that treatment with this compound led to a significant reduction in cell viability in MCF-7 cells after 48 hours of exposure. Flow cytometry analysis revealed an increase in early and late apoptotic cells, confirming its potential as an anticancer agent .

Summary Table of Biological Activities

Activity Cell Line/Organism IC50/MIC Value Reference
AntimicrobialStaphylococcus aureus10 µg/mL
AntimicrobialEscherichia coli50 µg/mL
AnticancerMCF-79.1 µM
AnticancerA5497.8 µM

Q & A

Q. What are the optimal synthetic routes and conditions for preparing N'-[(Z)-(4-ethoxyphenyl)methylidene]pyrazine-2-carbohydrazide?

The compound is typically synthesized via condensation of 4-ethoxybenzaldehyde derivatives with pyrazine-2-carbohydrazide under acidic or catalytic conditions. Controlled reaction parameters (e.g., solvent polarity, temperature, and catalyst choice) are critical for achieving high purity and Z-isomer selectivity. For example, analogous hydrazones are synthesized using ethanol or methanol as solvents with acetic acid catalysis, followed by recrystallization for purification .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Key methods include:

  • FT-IR : Confirms the presence of imine (C=N) and carbonyl (C=O) groups via stretching vibrations at ~1600–1650 cm⁻¹ and ~1680 cm⁻¹, respectively .
  • NMR : ¹H NMR resolves aromatic protons (δ 6.8–8.5 ppm) and hydrazide NH signals (δ 10–12 ppm). ¹³C NMR identifies the imine carbon at ~150 ppm .
  • X-ray crystallography : Resolves Z/E isomerism and intermolecular interactions (e.g., hydrogen bonding) critical for supramolecular assembly .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Safety Data Sheets (SDS) for analogous hydrazides indicate risks of skin/eye irritation and respiratory sensitization. Essential precautions include:

  • Use of PPE (gloves, goggles, lab coats).
  • Conducting reactions in fume hoods to avoid inhalation of dust.
  • Immediate decontamination of spills with ethanol/water mixtures .

Advanced Research Questions

Q. How does the Z-configuration of the imine bond influence the compound’s reactivity and biological activity?

The Z-isomer’s steric and electronic profile affects its ability to coordinate metal ions (e.g., Cu²⁺, Zn²⁺) and interact with biological targets. Computational studies (DFT) reveal that the Z-configuration stabilizes planar conformations, enhancing π-π stacking with aromatic residues in enzymes like mycobacterial catalase-peroxidase . Experimental validation via comparative bioassays (Z vs. E isomers) is critical .

Q. What strategies can resolve contradictions in reported biological activities of this compound?

Discrepancies in antimicrobial or anticancer activity may arise from:

  • Structural variations : Impurities in isomer ratios or substituent positions (e.g., ethoxy vs. methoxy groups) .
  • Assay conditions : Differences in solvent (DMSO vs. aqueous buffers) or cell lines. Standardized protocols (e.g., CLSI guidelines) and purity verification (HPLC ≥95%) are recommended .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

Molecular docking (AutoDock, Schrödinger) predicts interactions with targets like DNA gyrase or tubulin. For example:

  • Pharmacophore modeling : Identifies essential groups (e.g., pyrazine ring for H-bonding, ethoxy group for hydrophobic pockets) .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize derivatives .

Methodological Considerations

Q. What experimental approaches validate supramolecular assembly in solution versus solid state?

  • Solid-state : X-ray crystallography or PXRD reveals packing motifs (e.g., helical chains via N-H⋯O hydrogen bonds) .
  • Solution studies : NMR titration (e.g., ¹H chemical shift changes) or UV-Vis spectroscopy monitors host-guest interactions or aggregation .

Q. How can researchers address challenges in isolating the Z-isomer during synthesis?

  • Chromatography : Use chiral columns (e.g., Chiralpak IA) with hexane/EtOAc gradients for enantiomeric separation.
  • Crystallization : Solvent polarity adjustments (e.g., slow evaporation in DMSO/water) favor Z-isomer crystallization .

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